molecular formula C3H2F6O B1612437 1,1,1,3,3,3-Hexafluoro-2-propan(ol-d) CAS No. 38701-73-4

1,1,1,3,3,3-Hexafluoro-2-propan(ol-d)

Cat. No.: B1612437
CAS No.: 38701-73-4
M. Wt: 169.04 g/mol
InChI Key: BYEAHWXPCBROCE-MMIHMFRQSA-N
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Description

1,1,1,3,3,3-Hexafluoro-2-propan(ol-d) is a deuterated form of 1,1,1,3,3,3-Hexafluoro-2-propanol. This compound is known for its high ionizing power and is commonly used as a solvent in various chemical reactions. Its molecular formula is (CF₃)₂CHOD, and it is often utilized in organic chemistry and biochemistry for studying small molecules .

Mechanism of Action

Target of Action

1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) is a versatile compound that interacts with various targets. It is often used as a solvent in peptide chemistry . It also plays a role in facilitating Friedel-Crafts-type reactions .

Mode of Action

HFIP interacts with its targets primarily through its high ionizing power and polarity . This allows it to facilitate reactions that would typically require a Lewis acid catalyst . It also enhances the efficiency of rhodium (I)-catalyzed [4+2] intramolecular cycloaddition of ether-tethered alkynyl dienes and [5+2] cycloaddition of alkynyl vinylcyclopropanes .

Biochemical Pathways

It is known to catalyze the epoxidation of cyclooctene and 1-octene with hydrogen peroxide . This suggests that it may play a role in oxidative stress pathways.

Pharmacokinetics

Its physical properties such as boiling point (59 °c), melting point (-4 °c), and density (1616 g/cm3 at 20 °C) suggest that it may have good bioavailability .

Result of Action

The molecular and cellular effects of HFIP’s action are largely dependent on its role as a solvent and catalyst. In peptide chemistry, it can denature the native state of proteins and stabilize the α-helical conformation in unfolded peptides and proteins . As a catalyst, it can facilitate various reactions, leading to the formation of new compounds .

Action Environment

The action, efficacy, and stability of HFIP can be influenced by environmental factors such as temperature and pH. It is thermally stable , suggesting that it can maintain its efficacy under a wide range of temperatures. Its action may also be influenced by the pH of the solution, as it has a pH value of 3 - 4 in an aqueous solution .

Preparation Methods

1,1,1,3,3,3-Hexafluoro-2-propan(ol-d) can be synthesized through several methods. One common synthetic route involves the deuteration of 1,1,1,3,3,3-Hexafluoro-2-propanol. This process typically requires the use of deuterium oxide (D₂O) as a deuterium source. The reaction conditions often include the presence of a catalyst and controlled temperature to ensure efficient deuteration .

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the same deuteration reaction but with optimized conditions to maximize yield and purity .

Chemical Reactions Analysis

1,1,1,3,3,3-Hexafluoro-2-propan(ol-d) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.

    Reduction: It can be reduced to form alcohols or other reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄). The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Comparison with Similar Compounds

1,1,1,3,3,3-Hexafluoro-2-propan(ol-d) is unique due to its deuterated form, which makes it particularly useful in NMR spectroscopy for studying small molecules. Similar compounds include:

These compounds share similar chemical properties but differ in their specific applications and reactivity profiles.

Properties

IUPAC Name

2-deuteriooxy-1,1,1,3,3,3-hexafluoropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2F6O/c4-2(5,6)1(10)3(7,8)9/h1,10H/i10D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYEAHWXPCBROCE-MMIHMFRQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]OC(C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2F6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20583668
Record name 1,1,1,3,3,3-Hexafluoropropan-2-(~2~H)ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20583668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38701-73-4
Record name 1,1,1,3,3,3-Hexafluoropropan-2-(~2~H)ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20583668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,1,3,3,3-Hexafluoro-2-propan(ol-d)
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1,1,3,3,3-Hexafluoro-2-propan(ol-d)
Reactant of Route 2
1,1,1,3,3,3-Hexafluoro-2-propan(ol-d)
Reactant of Route 3
1,1,1,3,3,3-Hexafluoro-2-propan(ol-d)
Reactant of Route 4
1,1,1,3,3,3-Hexafluoro-2-propan(ol-d)
Reactant of Route 5
Reactant of Route 5
1,1,1,3,3,3-Hexafluoro-2-propan(ol-d)
Reactant of Route 6
1,1,1,3,3,3-Hexafluoro-2-propan(ol-d)

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